(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride
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Overview
Description
(3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride is a useful research compound. Its molecular formula is C6H7Cl2FN2 and its molecular weight is 197.03 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biased Agonists in Antidepressant Research
A novel series of 1-(1-benzoylpiperidin-4-yl)methanamine derivatives were designed as "biased agonists" for serotonin 5-HT1A receptors, focusing on ERK1/2 phosphorylation-preferring aryloxyethyl derivatives. The compounds, including a derivative of (3-Chloro-5-fluoropyridin-2-yl)methanamine hydrochloride, showed high receptor affinity, selectivity, and promising antidepressant-like activity. This research signifies the potential of such compounds as antidepressant drug candidates, emphasizing their pharmacokinetic profile and signal transduction pathways (Sniecikowska et al., 2019).
Catalytic Potential in Chemical Reactions
Nickel(II) complexes derived from fluorinated tripodal ligands, including this compound derivatives, have been synthesized and characterized. These complexes showed significant catalytic efficiency in the oxidation of cyclohexane, exhibiting high turnover numbers and selectivity ratios. The study broadens the understanding of structural effects on reactivity, showcasing the application of these complexes in catalytic processes, particularly alkane hydroxylation and O-arylation of phenol (Kerbib et al., 2020).
Antimicrobial Potential
The antimicrobial activity of synthesized derivatives of this compound has been evaluated, showing acceptable results against certain bacteria and fungi. This study contributes to the field of medicinal chemistry by exploring the potential antimicrobial properties of these compounds (Rao et al., 2013).
Intermediate in Synthesis of Halogen-rich Pyridines
Halopyridine isomers, including derivatives of this compound, serve as valuable building blocks in medicinal chemistry. The synthesis of unique halopyridines through halogen dance reactions opens pathways for generating a variety of pentasubstituted pyridines with functionalities desired for further chemical manipulations, highlighting the role of these compounds in complex synthesis processes (Wu et al., 2022).
Properties
IUPAC Name |
(3-chloro-5-fluoropyridin-2-yl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClFN2.ClH/c7-5-1-4(8)3-10-6(5)2-9;/h1,3H,2,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRQVXYDZHFMMT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CN)F.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7Cl2FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.